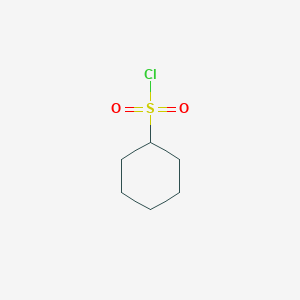

Cyclohexanesulfonyl chloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexanesulfonyl chloride can be synthesized through the reaction of cyclohexane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexane followed by sulfonation. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .

化学反応の分析

Sulfochlorination of Hydrocarbons

Cyclohexanesulfonyl chloride is a product of the sulfochlorination of hydrocarbons . Gamma radiation can induce the reaction of liquid cyclohexane with sulfur dioxide (SO2) and chlorine (Cl2) to yield this compound .

The reaction proceeds via a free radical mechanism and is inhibited by oxygen . The rate of chlorine disappearance is proportional to the square root of absorbed radiation, chlorine, and cyclohexane concentrations, but independent of sulfur dioxide concentration .

Solvolysis of this compound

The solvolysis of this compound has been studied in various binary solvent systems, including ethanol-water, methanol-water, acetone-water, and 2,2,2-trifluoroethanol (TFE)-water . Kinetic studies suggest an SN2 mechanism, where bond formation is more important than bond breaking in the transition state .

Kinetic Parameters :

| Parameter | Value |

|---|---|

| m (Grunwald-Winstein equation) | 0.41 |

| l (Grunwald-Winstein equation) | 0.81 |

| Activation Enthalpy | 11.6 to 14.8 kcal/mol |

| Activation Entropy | -29.7 to -38.7 cal/mol·K |

| SKIE (Solvent Kinetic Isotope Effects) | 2.29, 2.30 |

Oxidation of Sulfonyl Group

The sulfonyl group in this compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reaction with Oxone and Potassium Halides

This compound can be synthesized from symmetrical disulfides via oxyhalogenation with oxone (2KHSO5·KHSO4·K2SO4) and potassium halides (KX) in water . This reaction proceeds through the formation of hypohalous acid (HOX), which reacts with the disulfide to form sulfonyl chlorides .

Chlorosulfonylation of Diphenyl Disulfide

Diphenyl disulfide can undergo chlorosulfonylation in the presence of dichloro-5,5-dimethylhydantoin (DCH), acetic acid, and water in acetonitrile to yield the corresponding sulfonyl chloride .

The reaction is highly exothermic and can achieve quantitative yield within minutes .

科学的研究の応用

Cyclohexanesulfonyl chloride (C6H11ClO2S) is a versatile chemical compound with a wide range of applications in scientific research, particularly in organic synthesis, medicinal chemistry, and polymer science . It is utilized as a reagent and building block for the synthesis of various biologically active molecules, pharmaceuticals, and specialty polymers .

Scientific Research Applications

Synthesis of Sulfonamides

this compound is a key reagent in the preparation of sulfonamide drugs, which are important in treating bacterial infections . Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for bacterial folate synthesis .

Organic Synthesis

It is employed in various organic synthesis reactions, acting as a sulfonylating agent to introduce sulfonyl groups into organic molecules, enhancing their reactivity . The sulfonyl group can be used as a protecting group, a directing group, or a functional group that can be further modified .

Pharmaceutical Development

In the pharmaceutical industry, this compound aids in the development of new drugs by modifying existing compounds to improve efficacy and reduce side effects . It can be used to synthesize novel drug candidates, modify existing drugs to improve their pharmacokinetic properties, or create prodrugs that are converted into the active drug in the body .

Polymer Chemistry

This chemical is applied in the production of specialty polymers, where it helps in the functionalization of polymer chains, leading to enhanced material properties . It can be used to introduce reactive groups onto polymer chains, which can then be used to crosslink the polymers, graft other polymers onto the chains, or attach other molecules to the polymers .

Analytical Chemistry

It is utilized in analytical methods for detecting and quantifying various substances, providing reliable results in quality control processes . this compound can be used as a derivatizing agent to improve the detection of certain compounds by gas chromatography or high-performance liquid chromatography .

Preparation of Cyclohexane Sulfonyl Chlorides

Cyclohexane sulphonyl chlorides can be prepared by reacting cyclohexane with a mixture of sulfur dioxide and chlorine . The gaseous mixture of chlorine and sulfur dioxide is passed into liquid cyclohexane at room temperature, usually under illumination with natural and/or artificial light . For best results, the molal ratio of sulfur dioxide to chlorine should be greater than 1:1 and preferably on the order of 2:1 .

作用機序

The mechanism of action of cyclohexanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamides or sulfonates. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic substitution reactions .

類似化合物との比較

Cyclohexanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

- Cyclopentanesulfonyl chloride

- Cyclopropanesulfonyl chloride

- 4-Chlorobenzenesulfonyl chloride

- Benzenesulfonyl chloride

Uniqueness: this compound is unique due to its six-membered cyclohexane ring, which provides distinct steric and electronic properties compared to other sulfonyl chlorides .

生物活性

Cyclohexanesulfonyl chloride (CAS No. 4837-38-1) is a sulfonyl chloride compound widely used in organic synthesis and medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 182.67 g/mol. This compound is characterized by its reactivity, particularly in the formation of sulfonamides and other derivatives, making it valuable in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has indicated that this compound exhibits moderate antimicrobial activity. In a study assessing various compounds against Mycobacterium tuberculosis (Mtb), cyclohexanesulfonamide (a derivative of this compound) demonstrated minimal inhibitory concentration (MIC) values of 50 μg/mL, indicating limited efficacy against this pathogen compared to more active derivatives like phenylurea and cyclohexylurea, which showed MIC values of 12.5 μg/mL and 6.25 μg/mL, respectively .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Compounds derived from it have been found to inhibit enzymes involved in inflammatory processes, such as lipoxygenases (LOX). For instance, certain derivatives showed potent inhibitory effects against isolated 5-LOX with IC50 values as low as 0.28 μM, suggesting potential therapeutic applications in managing inflammatory diseases .

Cytotoxicity Studies

In cytotoxicity assessments, derivatives of this compound have shown varying degrees of activity against cancer cell lines. For example, compounds synthesized from this compound exhibited moderate cytotoxicity against A549 lung cancer cells, highlighting the potential for developing anticancer agents from this scaffold .

Table: Summary of Biological Activities

| Activity | Compound | MIC/IC50 | Reference |

|---|---|---|---|

| Antitubercular | Cyclohexanesulfonamide | 50 μg/mL | |

| Anti-inflammatory (5-LOX) | Derivative from this compound | 0.28 μM | |

| Cytotoxicity | Various derivatives | Moderate activity |

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The results indicated that modifications on the cyclohexane ring significantly influenced both antimicrobial and cytotoxic properties. For instance, the introduction of hydrophobic groups enhanced the antitubercular activity, while polar substitutions often reduced efficacy .

Case Study 2: Mechanistic Insights into Anti-inflammatory Activity

Another investigation explored the mechanism behind the anti-inflammatory effects of compounds derived from this compound. The study revealed that these compounds could inhibit the enzyme sEH (soluble epoxide hydrolase), which plays a crucial role in the metabolism of eicosanoids, thus modulating inflammation effectively . This polypharmacological approach suggests that targeting multiple pathways may enhance therapeutic outcomes in inflammatory conditions.

特性

IUPAC Name |

cyclohexanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWVCJUSRGLHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285257 | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-38-1 | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANESULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reaction mechanism of cyclohexanesulfonyl chloride solvolysis, and what evidence supports this mechanism?

A1: Studies suggest that this compound undergoes solvolysis via an SN2 mechanism [, ]. This is supported by several key findings:

- Extended Grunwald-Winstein analysis: Application of this equation to kinetic data obtained from various solvent systems (ethanol-water, methanol-water, acetone-water, and 2,2,2-trifluoroethanol (TFE)-water) yielded m = 0.41 and l = 0.81. These values indicate a bimolecular mechanism where bond formation is more significant than bond breaking in the transition state [].

- Activation parameters: Relatively low activation enthalpy values (11.6 to 14.8 kcal/mol) coupled with large negative activation entropy values (-29.7 to -38.7 cal/mol/K) further support an SN2 pathway [].

- Solvent kinetic isotope effects (SKIE): Observed SKIE values of 2.29 and 2.30 are consistent with an SN2 mechanism involving significant nucleophilic participation in the transition state [].

Q2: How does gamma radiation influence the reaction of this compound formation?

A2: Gamma radiation effectively initiates the sulfochlorination of cyclohexane, leading to the formation of this compound [, ]. This reaction, involving cyclohexane, chlorine, and sulfur dioxide, proceeds through a free radical mechanism characterized by a long chain length (estimated at over 2 x 105) []. The radiation-induced reaction demonstrates high efficiency with a radiochemical yield (G) greater than 106 []. The presence of gamma radiation significantly accelerates the reaction rate, enabling a more efficient and potentially cost-effective method for this compound production compared to conventional methods.

Q3: How does the concentration of reactants affect the rate of this compound formation in the presence of gamma radiation?

A3: Research using gamma radiation from spent fuel elements revealed key insights into the reaction kinetics []:

- Chlorine and cyclohexane concentration: The rate of disappearance of chlorine, directly linked to the reaction rate, shows a proportional relationship to the square root of both chlorine and cyclohexane concentrations []. This implies a complex relationship where the reaction rate is not solely dependent on the individual concentrations but rather on their combined influence.

- Sulfur dioxide concentration: Interestingly, the reaction rate appears independent of sulfur dioxide concentration []. This suggests that sulfur dioxide might be involved in a fast, non-rate-determining step within the overall mechanism.

Q4: What are the potential industrial applications of gamma radiation-induced sulfochlorination of hydrocarbons?

A4: Gamma radiation-induced sulfochlorination presents an attractive alternative for industrial-scale production of this compound [, ]:

- High efficiency: The reaction boasts a high G-number (105) and chain length (around 5000), indicating its efficiency in producing this compound [, ].

- Continuous process: A basic plant design has been proposed for continuous production, potentially making the process more economically viable [].

- Cost-effectiveness: With the anticipated availability of more affordable radiation sources, this method could become economically competitive [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。